molecular formula C15H20N2O2 B2514169 Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone CAS No. 2380010-41-1

Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone

Cat. No. B2514169
CAS RN: 2380010-41-1
M. Wt: 260.337
InChI Key: HLYPWFOOXQYTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is a derivative of piperidine and has a cyclopropyl group attached to it, which makes it unique and interesting for research purposes.

Mechanism of Action

The mechanism of action of Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone is not well-understood. However, it is believed to act by modulating the activity of ion channels, receptors, and enzymes. This compound has been reported to have activity against several biological targets, including voltage-gated sodium channels, GABA receptors, and monoamine oxidase.
Biochemical and Physiological Effects:
Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been reported to have several biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties in preclinical studies. This compound has also been reported to have activity against cancer cells and to enhance the efficacy of chemotherapy drugs.

Advantages and Limitations for Lab Experiments

The advantages of using Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone in lab experiments include its well-established synthesis method, its unique chemical structure, and its potential applications in drug discovery and development. However, the limitations of using this compound include its limited availability, its relatively high cost, and the lack of a well-understood mechanism of action.

Future Directions

There are several future directions for research on Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone. One direction is to further investigate its mechanism of action and to identify its biological targets. Another direction is to optimize its chemical structure to improve its potency and selectivity. Additionally, this compound could be used as a lead compound for the development of new drugs for the treatment of various diseases. Finally, more preclinical studies are needed to evaluate the safety and efficacy of Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone in animal models.

Synthesis Methods

The synthesis of Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone involves several steps. The first step is the synthesis of the intermediate compound, 3-(pyridin-4-yloxymethyl)piperidine. This intermediate is then reacted with cyclopropanecarbonyl chloride to obtain the final product, Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone. The synthesis method is well-established and has been reported in several research articles.

Scientific Research Applications

Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has potential applications in drug discovery and development. It has been reported to have activity against several biological targets, including ion channels, receptors, and enzymes. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-15(13-3-4-13)17-9-1-2-12(10-17)11-19-14-5-7-16-8-6-14/h5-8,12-13H,1-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYPWFOOXQYTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC2)COC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-Cyclopropanecarbonylpiperidin-3-yl)methoxy]pyridine

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